2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Overview
Description
“2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1211505-49-5 . It has a molecular weight of 254.33 . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2S2/c13-9(14)7-5-6-8(15-7)11-10(16-6)12-3-1-2-4-12/h5H,1-4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s InChI code is 1S/C10H10N2O2S2/c13-9(14)7-5-6-8(15-7)11-10(16-6)12-3-1-2-4-12/h5H,1-4H2,(H,13,14) , which provides information about its molecular structure.Scientific Research Applications
Antibacterial and Antifungal Activities
Research indicates that derivatives of 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid show promising antibacterial and antifungal activities. For instance, studies have found that these compounds exhibit growth inhibition against various Gram-positive and Gram-negative bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli, as well as antifungal activity against strains like Penicillium expansum and Botryodiplodia theobromae (Patel & Patel, 2015). Similarly, other derivatives have shown effectiveness against bacterial strains like Staphylococcus aureus, Bacillus cereus, and fungal strains such as Candida albicans and Saccharomyces cerevisae (Stanchev et al., 1999).
Synthesis of Heterocyclic Compounds
The compound is also integral in the synthesis of various heterocyclic compounds. Studies have demonstrated the synthesis of novel heterocyclic compounds like 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives, which are characterized by their distinct physicochemical properties and spectral features (Patel & Patel, 2015). Additionally, compounds involving thiazole and oxazole moieties have been synthesized using 2-(Pyrrolidinyl)thiazole-4-carboxylic acid, showing potential in various biochemical applications (Stanchev et al., 1999).
Antimycobacterial Activity
Some derivatives have been found to exhibit significant antimycobacterial activity. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting activity against Mycobacterium tuberculosis H37Rv strain, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).
Synthesis of Tetracyclic Systems
The compound has also been used in the synthesis of tetracyclic systems like Pyrrolo[2,1-b]thieno[2,3-e][1,3]thiazocinediones, indicating its role in advanced organic synthesis and potential applications in medicinal chemistry (Mamouni et al., 1997).
Mechanism of Action
Mode of Action
Other thiazole derivatives have been found to interact with various biological targets such as dna and topoisomerase ii
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific pathways affected by this compound would depend on its biological targets, which are currently unknown.
Result of Action
Other thiazole derivatives have been found to cause DNA double-strand breaks and cell death when interacting with topoisomerase II
properties
IUPAC Name |
2-pyrrolidin-1-ylthieno[2,3-d][1,3]thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c13-9(14)7-5-6-8(15-7)11-10(16-6)12-3-1-2-4-12/h5H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJREFNTJCFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(S3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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